molecular formula C20H22N3O3S+ B14966909 1-(4-ethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

1-(4-ethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B14966909
M. Wt: 384.5 g/mol
InChI Key: METSKVZPIRYVNF-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both nitro and hydroxy functional groups in the molecule suggests that it may exhibit interesting chemical reactivity and biological properties.

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-b][1,3]thiazine core, followed by the introduction of the ethylphenyl and nitrophenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-(4-ethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe for studying biological processes and as a potential lead compound for drug discovery.

    Medicine: As a candidate for the development of new therapeutic agents, particularly for diseases where imidazo[2,1-b][1,3]thiazine derivatives have shown efficacy.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the nitro and hydroxy groups suggests that the compound may participate in redox reactions and form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

1-(4-ethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can be compared with other imidazo[2,1-b][1,3]thiazine derivatives, such as:

  • 1-(4-methylphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
  • 1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

These compounds share a similar core structure but differ in the substituents on the aromatic rings. The unique combination of the ethylphenyl and nitrophenyl groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for further study.

Properties

Molecular Formula

C20H22N3O3S+

Molecular Weight

384.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-3-(4-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C20H22N3O3S/c1-2-15-4-8-17(9-5-15)21-14-20(24,22-12-3-13-27-19(21)22)16-6-10-18(11-7-16)23(25)26/h4-11,24H,2-3,12-14H2,1H3/q+1

InChI Key

METSKVZPIRYVNF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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